molecular formula C13H12N2O B8752508 1-(8-Quinolyl)-2-pyrrolidinone CAS No. 79276-58-7

1-(8-Quinolyl)-2-pyrrolidinone

Cat. No. B8752508
Key on ui cas rn: 79276-58-7
M. Wt: 212.25 g/mol
InChI Key: MVGXWXNDLBXHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04366158

Procedure details

A mixture of 1-(2-aminophenyl)-2-pyrrolidinone (J. Chem. Soc. C, 1969 (10), 1444-8) (3.2 g, 0.018 mole) and arsenic (V) oxide (2.5 g, 0.011 mole) in aqueous sulphuric acid (concentrated sulphuric acid (4.0 ml) in water (1.3 ml)) was heated to 70° and stirred vigorously. Acrolein (2.5 ml, 0.037 mole) was added dropwise at a rate such that the reaction temperature did not exceed 95°. The reaction temperature was maintained at 95° to 115° by heating and stirring in a nitrogen atmosphere for 1 hour after addition of acrolein was complete. The product was poured into water and the pH was adjusted to pH 6 with concentrated ammonia. Extraction of the aqueous solution with methylene chloride, after removal of the solvent, afforded an oil. Separation was achieved by column chromatography (200 g SILICA GEL 60 (Trade Name)). The oil was eluted first with acetone/ethyl acetate (30:70) then acetone/ethyl acetate (50:50) and finally acetone. The solvet was removed from the acetone/ethyl acetate (50:50) and the acetone fractions to afford a homogeneous solid as shown by tlc analysis. Crystallization from acetone afforded 1-(8-quinolyl)-2-pyrrolidinone (m.p. 121° -122°), yield 21%. Analysis of the sample by tlc and NMR as well as elemental analysis verified the identity of this material with that obtained in Example 1.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Acrolein
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].[As+3]=O.[CH:16]([CH:18]=[CH2:19])=O.N>S(=O)(=O)(O)O.O>[N:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH:19]=[CH:18][CH:16]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N1C(CCC1)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
[As+3]=O
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Acrolein
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70°
CUSTOM
Type
CUSTOM
Details
did not exceed 95°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 95° to 115°
TEMPERATURE
Type
TEMPERATURE
Details
by heating
STIRRING
Type
STIRRING
Details
stirring in a nitrogen atmosphere for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous solution with methylene chloride
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded an oil
CUSTOM
Type
CUSTOM
Details
Separation
WASH
Type
WASH
Details
The oil was eluted first with acetone/ethyl acetate (30:70)
CUSTOM
Type
CUSTOM
Details
The solvet was removed from the acetone/ethyl acetate (50:50)
CUSTOM
Type
CUSTOM
Details
the acetone fractions to afford a homogeneous solid
CUSTOM
Type
CUSTOM
Details
Crystallization from acetone

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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